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Introduction
Aptamers, often referred to as "chemical antibodies," are single-stranded DNA or RNA

oligonucleotides that fold into unique three-dimensional structures, enabling them to bind to a

wide range of targets with high affinity and specificity.[1][2] Their in vitro selection process,

known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX), allows for the

development of aptamers against various targets, including small molecules, proteins, and

even whole cells.[1] Despite their promise, natural aptamers can be susceptible to nuclease

degradation, limiting their in vivo and some in vitro diagnostic applications.

To overcome this limitation, chemical modifications can be incorporated into the aptamer

structure. One such powerful modification is the Locked Nucleic Acid (LNA), a class of bicyclic

nucleic acid analogues where a methylene bridge connects the 2'-oxygen and the 4'-carbon of

the ribose sugar.[3] This "locked" conformation confers several advantageous properties to the

oligonucleotide, including significantly increased thermal stability, enhanced nuclease

resistance, and improved hybridization properties.[1][3]

This document provides detailed application notes and protocols for the synthesis of LNA-G

(LNA-Guanosine) modified aptamers and their application in diagnostic assays. The
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incorporation of LNA-G can be particularly beneficial in G-rich sequences that may form G-

quadruplex structures, which are often involved in target binding.[4]

Advantages of LNA-G Modification in Diagnostics
Enhanced Stability: LNA modifications protect the aptamer from degradation by nucleases,

increasing its half-life in biological samples such as serum.[1]

Increased Thermal Stability: The locked structure of LNA monomers significantly increases

the melting temperature (Tm) of the aptamer, making it more robust to temperature

variations during diagnostic assays.[3] Each LNA substitution can increase the Tm by 2-4°C.

[3]

Improved Specificity: The rigid conformation of LNA can lead to better mismatch

discrimination, potentially enhancing the specificity of the aptamer for its target.[3]

Versatility in Assay Development: The enhanced stability of LNA-G modified aptamers

makes them suitable for a wide range of diagnostic platforms, including enzyme-linked

aptamer-sorbent assays (ELASA), electrochemical biosensors, and lateral flow assays.[5]

Data Presentation: Performance of LNA-Modified
Aptamers
The introduction of LNA modifications can influence the binding affinity (K_d) of an aptamer.

While thermal stability is consistently enhanced, the effect on affinity is position-dependent and

not always predictable. Below is a summary of performance data for LNA-modified aptamers

from published studies.
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Note: The impact of LNA modification on binding affinity is highly dependent on the specific

aptamer sequence and the position of the LNA monomer.[4] Careful design and empirical

testing are crucial for optimal performance.

Experimental Protocols
Protocol 1: Synthesis of LNA-Guanosine (LNA-G)
Phosphoramidite
This protocol outlines the chemical synthesis of the LNA-G phosphoramidite building block

required for automated oligonucleotide synthesis. The synthesis involves multiple steps of

protection and activation of the guanosine nucleoside.

Materials:

Protected LNA-Guanosine precursor
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2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

4,5-Dicyanoimidazole (DCI)

Anhydrous acetonitrile

Anhydrous dichloromethane (DCM)

Standard reagents for work-up and purification (e.g., ethyl acetate, sodium bicarbonate,

brine, sodium sulfate)

Silica gel for column chromatography

Procedure:

Starting Material: Begin with a suitably protected LNA-Guanosine derivative where the

exocyclic amine and the 5'-hydroxyl group are protected with appropriate protecting groups

(e.g., isobutyryl for the exocyclic amine and dimethoxytrityl (DMT) for the 5'-hydroxyl).

Phosphitylation Reaction: a. Dissolve the protected LNA-Guanosine (1 equivalent) in

anhydrous acetonitrile. b. Add 4,5-Dicyanoimidazole (DCI) (0.7 equivalents) to the solution.

c. Add 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (1.5 equivalents) dropwise

to the reaction mixture at room temperature under an inert atmosphere (e.g., argon). d. Stir

the reaction for 2-4 hours at room temperature. Monitor the reaction progress by thin-layer

chromatography (TLC).

Work-up: a. Once the reaction is complete, quench the reaction by adding a saturated

aqueous solution of sodium bicarbonate. b. Extract the product with ethyl acetate. c. Wash

the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure.

Purification: a. Purify the crude product by silica gel column chromatography using a suitable

solvent system (e.g., a gradient of ethyl acetate in hexane with a small percentage of

triethylamine to prevent detritylation).

Characterization: a. Confirm the identity and purity of the synthesized LNA-G

phosphoramidite using techniques such as ³¹P NMR and mass spectrometry.
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Storage: a. The purified LNA-G phosphoramidite should be stored under an inert atmosphere

at -20°C.

Protocol 2: Automated Solid-Phase Synthesis of LNA-G
Modified Aptamers
This protocol describes the incorporation of LNA-G phosphoramidite into an aptamer sequence

using a standard automated DNA/RNA synthesizer.

Materials:

DNA/RNA synthesizer

Controlled pore glass (CPG) solid support functionalized with the initial nucleoside of the

aptamer sequence.

Standard DNA or RNA phosphoramidites (A, C, G, T/U)

Synthesized LNA-G phosphoramidite

Activator solution (e.g., DCI or Ethylthiotetrazole)

Capping reagents (Cap A and Cap B)

Oxidizing solution (Iodine solution)

Deblocking solution (e.g., trichloroacetic acid in DCM)

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of

ammonium hydroxide and methylamine)

Anhydrous acetonitrile

Procedure:

Preparation: a. Dissolve the LNA-G phosphoramidite and standard phosphoramidites in

anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer.

b. Install the phosphoramidite solutions and other reagents on the DNA/RNA synthesizer. c.
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Program the desired aptamer sequence into the synthesizer, specifying the positions for

LNA-G incorporation.

Synthesis Cycle: The synthesis proceeds through a series of automated steps for each

nucleotide addition: a. Deblocking: The 5'-DMT protecting group of the growing

oligonucleotide chain on the solid support is removed. b. Coupling: The LNA-G

phosphoramidite (or a standard phosphoramidite) is activated and coupled to the 5'-hydroxyl

of the growing chain. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent

the formation of deletion mutants. d. Oxidation: The newly formed phosphite triester linkage

is oxidized to a more stable phosphate triester linkage.

Cleavage and Deprotection: a. After the final synthesis cycle, the solid support is transferred

to a vial. b. The oligonucleotide is cleaved from the solid support, and the protecting groups

from the nucleobases and the phosphate backbone are removed by incubation with a

cleavage and deprotection solution at the recommended temperature and time.

Purification: a. The crude aptamer is purified using methods such as polyacrylamide gel

electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge

purification.

Quantification and Storage: a. The concentration of the purified LNA-G modified aptamer is

determined by UV-Vis spectrophotometry. b. The purified aptamer is stored at -20°C or

-80°C.

Protocol 3: SELEX for LNA-G Modified Aptamers
This protocol outlines a general procedure for the in vitro selection of LNA-G modified aptamers

against a protein target. This process involves iterative rounds of selection and amplification.

Materials:

Target protein

Initial DNA library containing a randomized region flanked by constant primer binding sites.

LNA-GTP and standard dNTPs/NTPs

Polymerase capable of incorporating LNA-modified nucleotides
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PCR primers (forward and reverse)

Affinity matrix for target immobilization (e.g., magnetic beads, nitrocellulose membrane)

Binding buffer

Washing buffer

Elution buffer

PCR reaction components (buffer, Taq polymerase, etc.)

DNA purification kits

Procedure:

Library Preparation: a. Synthesize a single-stranded DNA library with a central random

region of 20-60 nucleotides.

Target Immobilization (if applicable): a. Immobilize the target protein on an affinity matrix

according to the manufacturer's instructions.

Selection (Round 1): a. Denature the DNA library by heating to 95°C for 5 minutes and then

rapidly cool on ice to facilitate proper folding. b. Incubate the folded library with the

immobilized target in binding buffer for a defined period (e.g., 30-60 minutes) at a specific

temperature to allow binding. c. Wash the matrix with washing buffer to remove unbound

sequences. The stringency of the washing can be increased in later rounds. d. Elute the

bound sequences from the target using an elution buffer (e.g., high salt, low pH, or a solution

containing the free target).

Amplification with LNA-G Incorporation: a. Amplify the eluted sequences by PCR using a

polymerase that can incorporate LNA-GTP. The PCR mixture should contain the forward and

reverse primers, standard dNTPs, and LNA-GTP. b. Purify the PCR product.

Preparation for the Next Round: a. Generate single-stranded LNA-G modified DNA from the

double-stranded PCR product. This can be achieved by methods such as asymmetric PCR

or enzymatic digestion of one strand.
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Iterative Rounds: a. Repeat the selection and amplification steps (steps 3-5) for multiple

rounds (typically 8-15 rounds). In each round, the selection pressure can be increased by

reducing the target concentration, decreasing the incubation time, or increasing the washing

stringency.

Sequencing and Characterization: a. After the final round, the enriched pool of LNA-G

modified aptamers is cloned and sequenced to identify individual aptamer candidates. b.

Synthesize individual LNA-G modified aptamers and characterize their binding affinity (e.g.,

using surface plasmon resonance or electrophoretic mobility shift assay) and specificity.

Protocol 4: Aptamer-Based ELISA (ELASA) for Target
Detection
This protocol describes a sandwich-type ELASA for the detection of a target protein using a

pair of aptamers, where one or both can be LNA-G modified.

Materials:

Microtiter plate

Capture aptamer (biotinylated)

Detection aptamer (labeled with a reporter molecule, e.g., fluorescein or digoxigenin)

Streptavidin-coated microtiter plate or streptavidin for coating

Target protein standards and samples

Blocking buffer (e.g., BSA or non-fat milk in buffer)

Washing buffer (e.g., PBS with Tween-20)

Enzyme-conjugated antibody against the reporter molecule (e.g., anti-fluorescein-HRP)

Substrate for the enzyme (e.g., TMB for HRP)

Stop solution (e.g., sulfuric acid)
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Plate reader

Procedure:

Plate Preparation: a. If using non-coated plates, immobilize streptavidin on the microtiter

plate. b. Wash the plate with washing buffer. c. Block the remaining protein-binding sites on

the plate with blocking buffer for 1 hour at room temperature. d. Wash the plate.

Capture Aptamer Immobilization: a. Add the biotinylated capture aptamer to the wells and

incubate for 1 hour at room temperature to allow binding to the streptavidin. b. Wash the

plate to remove unbound capture aptamer.

Target Binding: a. Add the target protein standards or samples to the wells and incubate for

1-2 hours at room temperature. b. Wash the plate to remove unbound target.

Detection Aptamer Binding: a. Add the labeled detection aptamer to the wells and incubate

for 1 hour at room temperature. b. Wash the plate to remove unbound detection aptamer.

Signal Generation: a. Add the enzyme-conjugated antibody to the wells and incubate for 1

hour at room temperature. b. Wash the plate thoroughly. c. Add the enzyme substrate to the

wells and incubate until a color change is observed. d. Stop the reaction by adding the stop

solution.

Data Analysis: a. Measure the absorbance at the appropriate wavelength using a plate

reader. b. Generate a standard curve by plotting the absorbance versus the concentration of

the target protein standards. c. Determine the concentration of the target protein in the

samples by interpolating their absorbance values on the standard curve.

Mandatory Visualizations
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Caption: Workflow for SELEX of LNA-G Modified Aptamers.
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Sandwich ELASA Workflow
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Caption: Workflow for a Sandwich ELASA Diagnostic Assay.
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Conclusion
The synthesis and application of LNA-G modified aptamers represent a significant

advancement in the field of diagnostics. The enhanced stability and potential for improved

specificity make them robust recognition elements for a variety of assay formats. The protocols

provided herein offer a comprehensive guide for researchers to develop and utilize these

powerful tools for sensitive and specific target detection. Careful optimization of LNA placement

within the aptamer sequence is critical to achieving the desired performance characteristics for

a given diagnostic application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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